molecular formula C13H24O2 B14406485 Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate CAS No. 83637-11-0

Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate

Cat. No.: B14406485
CAS No.: 83637-11-0
M. Wt: 212.33 g/mol
InChI Key: WOIYBMVBEIFQKM-GHMZBOCLSA-N
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Description

Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with ethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate typically involves the condensation of aliphatic or aromatic aldehydes with acetylacetones, followed by acidic dehydration . Another method includes the reaction of carvone, a terpene, with ethyl acetoacetate under specific conditions . These methods are often employed in laboratory settings to produce the compound in small quantities.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

83637-11-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H24O2/c1-5-10-8-7-9-13(3,4)11(10)12(14)15-6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1

InChI Key

WOIYBMVBEIFQKM-GHMZBOCLSA-N

Isomeric SMILES

CC[C@@H]1CCCC([C@H]1C(=O)OCC)(C)C

Canonical SMILES

CCC1CCCC(C1C(=O)OCC)(C)C

Origin of Product

United States

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